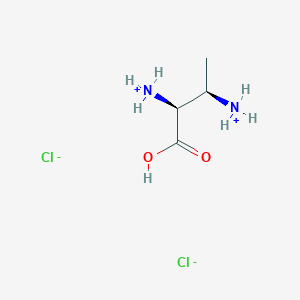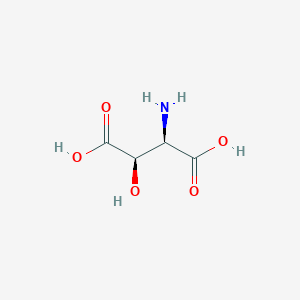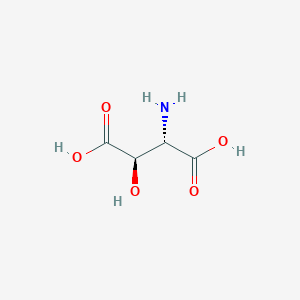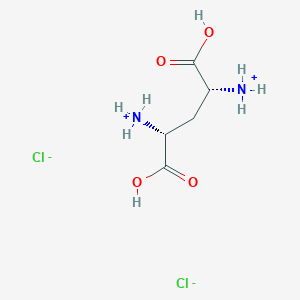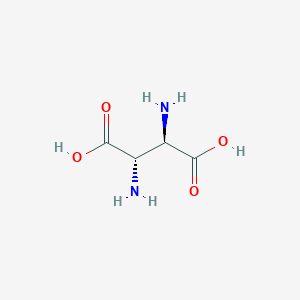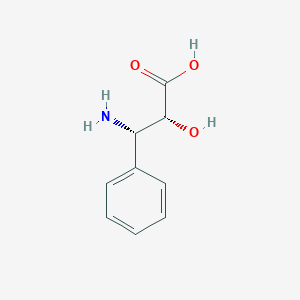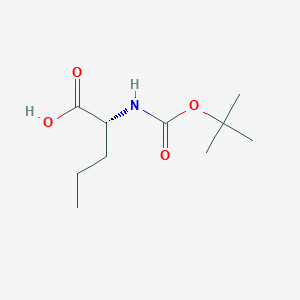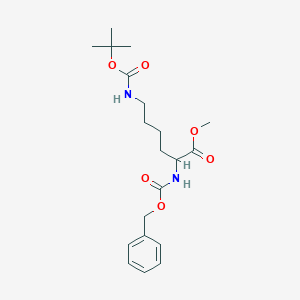
Z-Lys(boc)-ome
Overview
Description
Z-Lys(boc)-ome: , also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. This compound is widely used in peptide synthesis due to its dual protective groups, which prevent unwanted reactions during the synthesis process. The benzyloxycarbonyl (Z) group protects the alpha-amino group, while the tert-butoxycarbonyl (Boc) group protects the epsilon-amino group of lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys(boc)-ome typically involves the following steps:
Formation of the Copper Complex: The initial step involves the formation of a copper complex with lysine to protect both the alpha-amino and alpha-carboxyl groups.
tert-Butoxycarbonylation: The epsilon-amino group of lysine is then protected by reacting the copper complex with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Benzyloxycarbonylation: The alpha-amino group is protected by reacting the Boc-protected lysine with benzyl chloroformate (CbzCl) in the presence of a base such as sodium bicarbonate.
Removal of the Copper Complex: The copper complex is then removed using a chelating ion exchange resin, such as Chelex 100.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Z-Lys(boc)-ome can undergo substitution reactions where the protective groups are replaced by other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield lysine.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.
Hydrogenation with Palladium on Carbon (Pd/C): Used for the removal of the Z group.
Major Products Formed:
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Lys(boc)-ome is extensively used in the synthesis of peptides, where it serves as a building block.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs.
Industry:
Mechanism of Action
Protective Groups: The benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups protect the amino groups of lysine during peptide synthesis, preventing unwanted side reactions . The protective groups are selectively removed under specific conditions to yield the desired peptide .
Molecular Targets and Pathways: The compound itself does not have a specific molecular target or pathway, as its primary function is to serve as a protected lysine derivative in peptide synthesis .
Comparison with Similar Compounds
Fmoc-Lys(boc): Another lysine derivative used in peptide synthesis, where the alpha-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.
Cbz-Lys(boc): Similar to Z-Lys(boc)-ome, but with different protective groups.
Uniqueness: this compound is unique due to its dual protective groups, which provide greater stability and selectivity during peptide synthesis compared to other lysine derivatives .
Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQKFBUQSKZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946670 | |
| Record name | Methyl N~2~-[(benzyloxy)(hydroxy)methylidene]-N~6~-[tert-butoxy(hydroxy)methylidene]lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-49-3 | |
| Record name | Methyl N6-((1,1-dimethylethoxy)carbonyl)-N2-((phenylmethoxy)carbonyl)-L-lysinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl N~2~-[(benzyloxy)(hydroxy)methylidene]-N~6~-[tert-butoxy(hydroxy)methylidene]lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


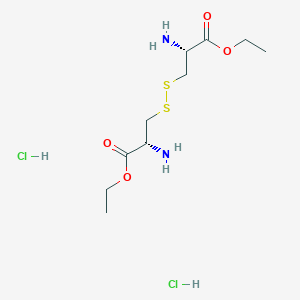

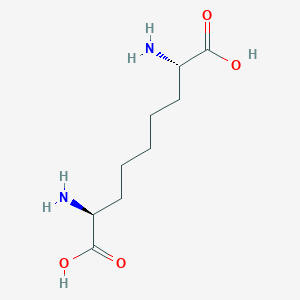
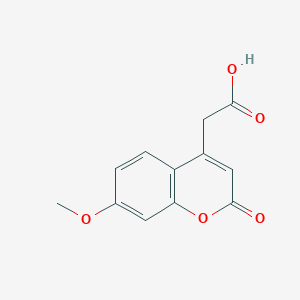
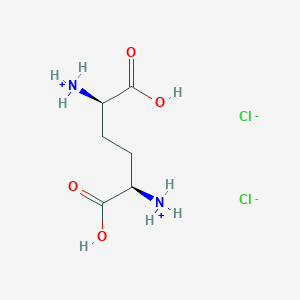
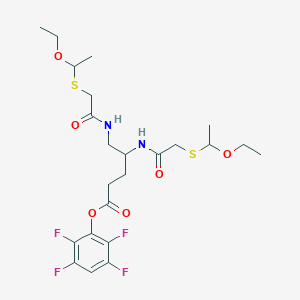
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
